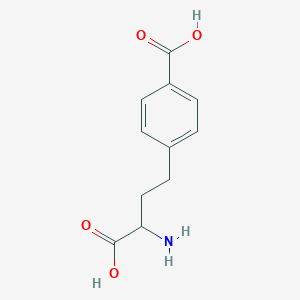

4-(3-Amino-3-carboxypropyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

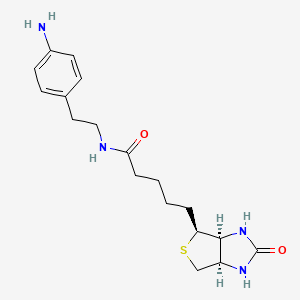

4-(3-Amino-3-carboxypropyl)benzoic acid is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.228. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

4-Amino-3-(aminomethyl)benzoic acid (AmAbz) is a novel unnatural amino acid with significant potential in pharmaceutical applications. It serves as a building block for peptidomimetics synthesis and as a scaffold in combinatorial chemistry. This compound can be synthesized from 4-aminobenzoic acid and shows promise in the synthesis of branched pseudopeptides, which have various pharmaceutical applications (Pascal, Sola, Labéguère, & Jouin, 2000).

Fungal Metabolites and Biological Activity

Benzoic acid derivatives, including hydroxy-(methylbutenynyl)-benzoic acid and its derivatives, have been isolated from the fungus Curvularia fallax. These compounds are significant due to their potential biological activity, although the specific role of 4-(3-Amino-3-carboxypropyl)benzoic acid in this context is not explicitly detailed (Abraham & Arfmann, 1990).

Molecular and Structural Studies

The unexpected formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid from its precursor, a 3,4-diaminoisocoumarine derivative, suggests its potential in molecular studies and chemical synthesis. This compound could be significant in exploring the structural and functional aspects of benzoic acid derivatives (Rodríguez, Quiroga-Suavita, & Dotor Robayo, 2022).

Coordination Polymers and Photophysical Properties

Lanthanide-based coordination polymers assembled from derivatives of benzoic acids, including 3,5-dihydroxy benzoic acid, have been studied for their crystal structures and photophysical properties. These studies are relevant for understanding the material properties of these compounds, which could extend to this compound (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Natural Occurrence and Uses

Benzoic acid, an aromatic carboxylic acid, is naturally present in plant and animal tissues and can be produced by microorganisms. Its derivatives, including this compound, are used as preservatives and flavoring agents, highlighting their widespread occurrence and potential human exposure (del Olmo, Calzada, & Nuñez, 2017).

Magnetic Properties and Crystallography

The study of 3-(N-tert-butyl-N-aminoxyl)benzoic acid, a stable red solid that crystallizes to form specific structures, helps understand the magnetic properties and crystallography of benzoic acid derivatives. This research is relevant to this compound as it provides insights into the structural and magnetic properties of similar compounds (Baskett & Lahti, 2005).

Luminescent Properties

Lanthanide 4-benzyloxy benzoates, including derivatives with electron-withdrawing and electron-donating groups, have been investigated for their luminescent properties. This research is significant for understanding the photophysical behavior of benzoic acid derivatives and could apply to this compound (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Microbial Biosynthesis

Research on the microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli demonstrates the potential for bioengineering applications. The study establishes a system for the production of 3-amino-benzoic acid from glucose, which could be relevant for the biosynthesis of this compound (Zhang & Stephanopoulos, 2016).

Safety and Hazards

The safety information available indicates that 4-(3-Amino-3-carboxypropyl)benzoic acid may pose certain hazards. It has been associated with warnings such as H302, H315, H319, and H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

Mechanism of Action

Target of Action

Based on its structural similarity to other aminobenzoic acid derivatives, it may interact with various enzymes and receptors in the body .

Mode of Action

It’s known that carboxylic acids can undergo nucleophilic acyl substitution reactions . This suggests that 4-(3-Amino-3-carboxypropyl)benzoic acid might interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Aminobenzoic acid derivatives have been shown to inhibit folic acid synthesis , suggesting that this compound may also interfere with this pathway.

Pharmacokinetics

Benzoic acid derivatives are generally known to conjugate with glycine in the liver and excreted as hippuric acid , suggesting a similar metabolic pathway for this compound.

Result of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at room temperature, indicating that it is stable under normal environmental conditions .

Properties

IUPAC Name |

4-(3-amino-3-carboxypropyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-9(11(15)16)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYJBEYFTBBNEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3-Chloro-4-fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B3010665.png)

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-phenoxyethanamine;hydrochloride](/img/structure/B3010669.png)

![3-(4-chlorophenyl)-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B3010677.png)

![[2-[2-(1,3-Benzodioxol-5-ylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3010686.png)